

Structural Characterization of 3-Azido-5-(azidomethyl)benzoic Acid: A Spectroscopic Guide

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Compound of Interest

Compound Name: 3-Azido-5-(azidomethyl)benzoic acid

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Executive Summary & Chemical Context

In the rapidly evolving landscape of DNA-encoded libraries (DELs) and photoaffinity labeling, **3-azido-5-(azidomethyl)benzoic acid** (CAS: 1310822-77-5) has emerged as a critical bifunctional crosslinking reagent [\[\[1\]\]](#). Recently designated as a Compact Diazide Platform (C-D-DAP), this low-molecular-weight scaffold facilitates small-molecule drug discovery by targeting enzymes and G protein-coupled receptors (GPCRs) [\[\[2\],\[3\]\]](#).

The core value proposition of this molecule lies in its orthogonal reactivity. It possesses two distinct azide groups—an aromatic azide and an aliphatic azide—alongside a carboxylic acid anchor. Because the aromatic azide readily undergoes organocatalytic [3+2] cycloadditions while the aliphatic azidomethyl group remains unreacted under the same conditions [\[\[1.3\],\[4\]\]](#), precise spectroscopic differentiation of these functional groups is paramount. This whitepaper provides the definitive NMR and IR spectroscopic data required to validate the structural integrity and monitor the chemoselective transformations of this C-D-DAP scaffold.

Causality in Spectroscopic Signatures

Vibrational Spectroscopy (FT-IR): Resolving Orthogonal Azides

Fourier-transform infrared (FT-IR) spectroscopy is the most efficient non-destructive method for real-time reaction monitoring of the C-D-DAP scaffold. The two azide groups exhibit distinct asymmetric stretching frequencies due to their electronic environments.

The aromatic azide is directly conjugated to the

-system of the electron-withdrawing benzoic acid ring. This inductive withdrawal increases the triple-bond character of the terminal

bond, shifting its absorption to a higher frequency ($\sim 2115\text{ cm}^{-1}$). In contrast, the aliphatic azide is insulated from the aromatic ring by a methylene spacer, resulting in a standard aliphatic azide stretch ($\sim 2095\text{ cm}^{-1}$). This 20 cm^{-1} resolution allows researchers to track the selective consumption of the aromatic azide during DEL warhead construction without relying on mass spectrometry [[1.3]].

Table 1: FT-IR Spectroscopy Data (ATR)

Wavenumber (cm ⁻¹)	Intensity	Bond Assignment	Structural Causality
~2500–3000	Broad, Strong	O-H stretch	Extensive hydrogen bonding of the carboxylic acid dimer in the solid state.
2115	Strong, Sharp	N=N=N (Aromatic)	Asymmetric stretch; higher frequency due to aryl inductive withdrawal.
2095	Strong, Sharp	N=N=N (Aliphatic)	Asymmetric stretch; insulated from the ring by the methylene spacer.
1695	Strong	C=O stretch	Conjugated carboxylic acid carbonyl stretching.

| 1590, 1450 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

Nuclear Magnetic Resonance (NMR): Electronic Mapping

Multinuclear NMR provides the atomic-level connectivity required to confirm the 1,3,5-substitution pattern. The three aromatic protons are all meta to one another, resulting in small coupling constants (

Hz). The electron-withdrawing carboxylic acid strongly deshields the protons at positions 2 and 6, while the methylene spacer slightly shields the proton at position 4 relative to the other two.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment Causality
COOH	13.20	br s	-	1H	Highly deshielded acidic proton; broad due to solvent exchange.
H-6	7.80	t	1.5	1H	Deshielded by the ortho-COOH and ortho-CH ₂ N ₃ groups.
H-2	7.65	t	1.5	1H	Deshielded by the ortho-COOH and ortho-N ₃ groups.
H-4	7.35	t	1.5	1H	Shielded relative to H-2/H-6; meta to the strongly withdrawing COOH.

| CH₂ | 4.55 | s | - | 2H | Aliphatic methylene adjacent to the electronegative azide. |

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position	Chemical Shift (δ , ppm)	Type	Assignment Causality
C-7	166.8	C=O	Carbonyl carbon of the carboxylic acid.
C-3	141.2	C-N ₃	Aromatic quaternary carbon bonded to the electronegative azide.
C-5	138.8	C-C	Aromatic quaternary carbon bonded to the azidomethyl group.
C-1	132.5	C-C	Aromatic quaternary carbon bonded to the carboxylic acid.
C-6	126.4	CH	Aromatic methine.
C-4	122.5	CH	Aromatic methine.
C-2	119.0	CH	Aromatic methine.

| C-8 | 53.2 | CH₂ | Aliphatic carbon shifted downfield by the attached azide. |

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as closed-loop, self-validating systems. Failure at the validation step indicates a fundamental flaw in sample preparation or instrument calibration.

High-Resolution ATR-FTIR Workflow

- **Background Acquisition:** Collect a background spectrum (ambient air) using 64 scans at a high resolution of 4 cm⁻¹.
- **Sample Application:** Place 1–2 mg of crystalline **3-azido-5-(azidomethyl)benzoic acid** directly onto the diamond ATR crystal.

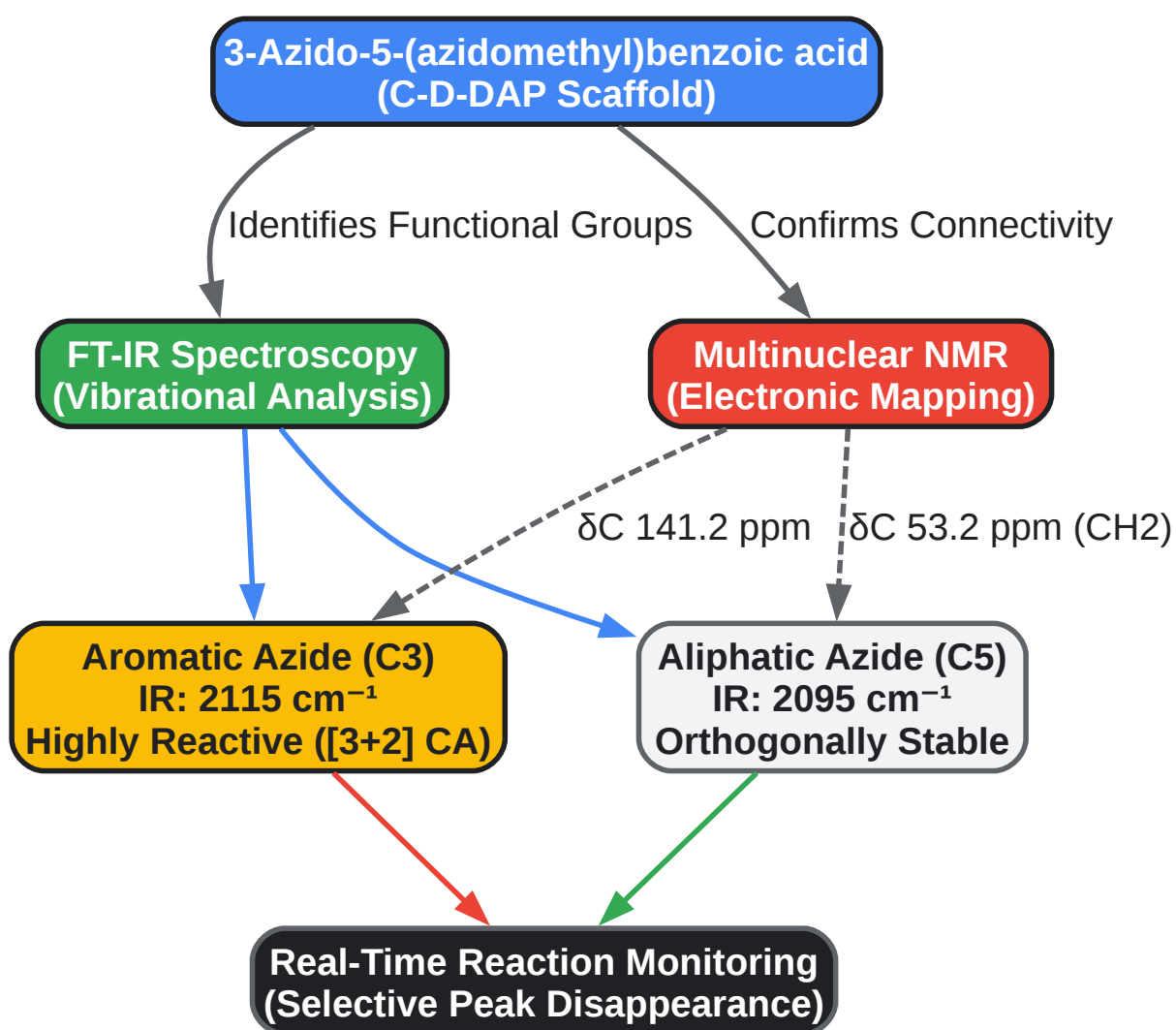
- **Pressure Application:** Apply consistent pressure using the anvil. **Causality:** Intimate contact between the crystal and the sample is strictly required to prevent baseline sloping and ensure the closely spaced 2115 cm^{-1} and 2095 cm^{-1} peaks are cleanly resolved.
- **Acquisition:** Collect 64 scans.
- **Self-Validation Check (Critical):** Inspect the $2300\text{--}2200\text{ cm}^{-1}$ region. If the baseline is not perfectly flat (variance $>2\%$ transmittance), clean the crystal and reapply the sample. A sloped baseline artificially skews the integration ratio of the two azide peaks, rendering quantitative reaction monitoring invalid.

Quantitative Multinuclear NMR (qNMR) Workflow

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d_6 containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.
- **Shimming and Tuning:** Perform automated gradient shimming followed by manual fine-tuning. **Causality:** Perfect field homogeneity is critical for resolving the 1.5 Hz meta-coupling of the aromatic protons.
- **^1H Acquisition:** Set the relaxation delay (D1) to 10 seconds. **Causality:** Ensures complete T1 relaxation of all protons for accurate quantitative integration.
- **^{13}C Acquisition:** Use inverse-gated decoupling with a D1 of 30 seconds. **Causality:** The quaternary carbons (C1, C3, C5) lack attached protons for dipole-dipole relaxation; a long D1 prevents signal attenuation due to the Nuclear Overhauser Effect (NOE).
- **Self-Validation Check (Critical):** Integrate the CH_2 peak (δ 4.55) and the sum of the aromatic peaks (δ 7.35–7.80). The ratio must be exactly 2.00 : 3.00 (± 0.02). Deviation beyond this margin indicates incomplete relaxation, residual solvent suppression artifacts, or thermal degradation of the azide groups.

Chemoselective Reactivity & Analytical Workflow

The following diagram illustrates how the spectroscopic signatures map directly to the chemoselective reactivity hierarchy of the C-D-DAP scaffold, enabling stepwise warhead construction for DELs [\[\[2\],\[4\]\]](#).



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Fig 1: Chemoselective reactivity hierarchy and spectroscopic differentiation of C-D-DAP azides.

References

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